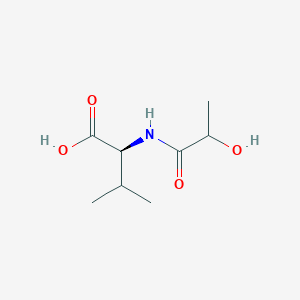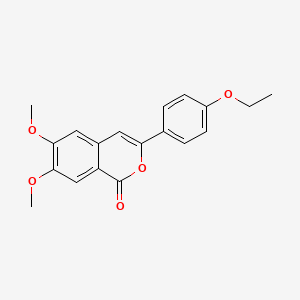![molecular formula C7H12O3S B14478824 2-[(Acetylsulfanyl)methyl]butanoic acid CAS No. 69810-55-5](/img/structure/B14478824.png)
2-[(Acetylsulfanyl)methyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Acetylsulfanyl)methyl]butanoic acid is an organic compound with a unique structure that includes both a carboxylic acid group and a thioester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetylsulfanyl)methyl]butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with acetyl chloride in the presence of a base to form the acetylated intermediate. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group, resulting in the formation of this compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(Acetylsulfanyl)methyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various acyl derivatives.
Scientific Research Applications
2-[(Acetylsulfanyl)methyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[(Acetylsulfanyl)methyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The sulfanyl group plays a crucial role in these interactions, often forming covalent bonds with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanoic acid: A branched-chain alkyl carboxylic acid with similar structural features but lacking the sulfanyl group.
Butanoic acid: A simple carboxylic acid without the acetyl or sulfanyl groups.
Acetylcysteine: Contains both acetyl and sulfanyl groups but differs in the overall structure.
Uniqueness
2-[(Acetylsulfanyl)methyl]butanoic acid is unique due to the presence of both the acetyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
69810-55-5 |
|---|---|
Molecular Formula |
C7H12O3S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-(acetylsulfanylmethyl)butanoic acid |
InChI |
InChI=1S/C7H12O3S/c1-3-6(7(9)10)4-11-5(2)8/h6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
SCOSMUXTKAXPDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


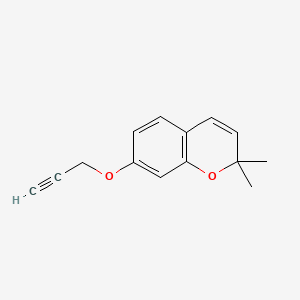

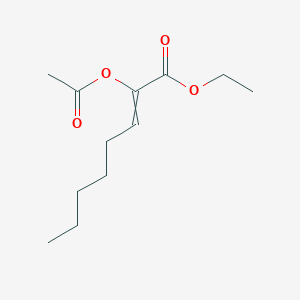
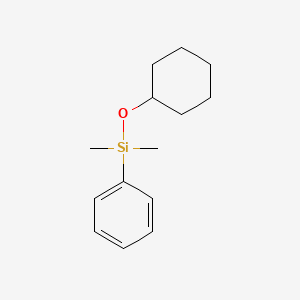

![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
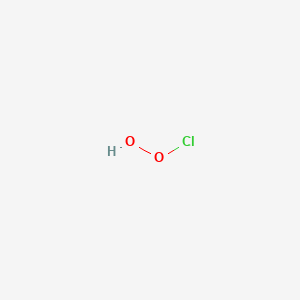
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)

![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)

